1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole
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Overview
Description
1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry . This particular compound features a methyl group at the 1-position, a 4-nitrophenyl group at the 3-position, and a methylsulfanyl group attached to the indole ring, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, such as the reduction of the nitro group to an amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, and nucleophiles like thiols and amines.
Scientific Research Applications
1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole core can bind to multiple receptors, modulating their activity and influencing cellular pathways . These interactions make the compound a valuable tool in studying cellular processes and developing therapeutic agents.
Comparison with Similar Compounds
1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole can be compared with other indole derivatives, such as:
1-Methylindole: Lacks the nitro and methylsulfanyl groups, resulting in different chemical and biological properties.
3-[(4-Nitrophenyl)methylsulfanyl]indole: Similar structure but without the methyl group at the 1-position, affecting its reactivity and applications.
4-Nitroindole: Contains only the nitro group, making it less versatile compared to the compound .
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-methyl-3-[(4-nitrophenyl)methylsulfanyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-17-10-16(14-4-2-3-5-15(14)17)21-11-12-6-8-13(9-7-12)18(19)20/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLXXOBYLFZNTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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